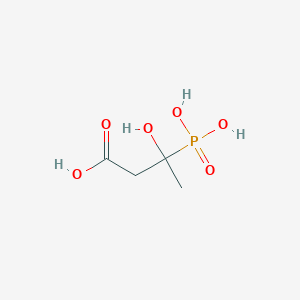
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid is a fluorinated organophosphorus compound. It is characterized by the presence of ten fluorine atoms attached to a hexyl chain, which is bonded to a phosphonic acid group. This compound is of interest due to its unique chemical properties, including high thermal stability and resistance to chemical degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid typically involves the reaction of a fluorinated hexyl compound with a phosphonic acid derivative. One common method is the reaction of 1-bromo-2,2,3,3,4,4,5,5,6,6-decafluorohexane with triethyl phosphite, followed by hydrolysis to yield the phosphonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in imaging and diagnostic applications.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and as a ligand in coordination chemistry. The fluorinated hexyl chain contributes to the compound’s hydrophobicity and stability.
Comparación Con Compuestos Similares
Similar Compounds
(2,2,3,3,4,4,5,5,6,6-Decafluoroheptanoic acid): Similar in structure but with a carboxylic acid group instead of a phosphonic acid group.
(2,2,3,3,4,4,5,5,6,6-Decafluorobiphenyl): Contains a biphenyl structure with similar fluorination.
Uniqueness
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid is unique due to its combination of a highly fluorinated hexyl chain and a phosphonic acid group. This combination imparts both high stability and reactivity, making it valuable in various applications where other similar compounds may not perform as well.
Propiedades
| 113933-95-2 | |
Fórmula molecular |
C6H5F10O3P |
Peso molecular |
346.06 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6-decafluorohexylphosphonic acid |
InChI |
InChI=1S/C6H5F10O3P/c7-2(8)4(11,12)6(15,16)5(13,14)3(9,10)1-20(17,18)19/h2H,1H2,(H2,17,18,19) |
Clave InChI |
SAPCVXPHUTVQEM-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)

![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)



